molecular formula C11H13NO3 B1281885 4,5,6-Trimethoxy-1H-indole CAS No. 30448-04-5

4,5,6-Trimethoxy-1H-indole

Cat. No. B1281885
CAS RN: 30448-04-5
M. Wt: 207.23 g/mol
InChI Key: FNWFSPKNRALFKC-UHFFFAOYSA-N
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Description

The compound 4,5,6-Trimethoxy-1H-indole is an indole derivative, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. Although the provided papers do not directly discuss 4,5,6-Trimethoxy-1H-indole, they do provide insights into similar compounds which can be used to infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was achieved through a three-step substitution reaction, as described in the first paper . This process involved the use of NMR, IR, MS, and X-ray diffraction to determine the structure of the compound. Similarly, the synthesis of the 6-deaza derivative of coenzyme PQQ was accomplished by starting with 1-aminonaphthalene and constructing the indole derivative through a Japp-Klingemann reaction followed by a Fischer indolization reaction . These methods could potentially be adapted for the synthesis of 4,5,6-Trimethoxy-1H-indole.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for understanding their chemical behavior. The crystal structure data obtained through X-ray diffraction provide valuable information about the spatial arrangement of atoms within the molecule . For example, the third paper discusses the dihedral angle between the indole and trimethoxyphenyl rings in a related compound, which is a significant structural feature that can affect the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, which are influenced by their molecular structure. The frontier molecular orbitals and molecular electrostatic potential energy discussed in the first paper are important for predicting the reactivity of the compound . These properties can help in understanding how 4,5,6-Trimethoxy-1H-indole might react under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The second paper compares the physical and chemical properties of a synthesized indole derivative to those of related compounds . This comparison can provide insights into the expected properties of 4,5,6-Trimethoxy-1H-indole, such as its potential antimitotic properties, as suggested by the related compound discussed in the third paper .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : 4,5,6-Trimethoxy-1H-indole derivatives have been synthesized and characterized using spectroscopic techniques like NMR, FT-IR, and UV-Visible. X-ray diffraction studies provided insights into their molecular structures, including bond angles and lengths (Tariq et al., 2020).

  • Computational Analysis : Density Functional Theory (DFT) was used to explore the optimized geometry, vibrational analysis, and molecular electrostatic potential of these indole derivatives. They exhibit promising nonlinear optical (NLO) properties, relevant for high-tech applications (Tariq et al., 2020).

Applications in Cancer Research

  • Antiproliferative Activities : Certain 5,6,7-trimethoxy-1H-indoles have shown moderate to potent activities against human cancer cell lines, indicating their potential as antiproliferative agents (Wen et al., 2016).

  • Analogues as Antivascular Agents : Disubstituted analogues of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole have been identified as potent inhibitors of tubulin polymerization, displaying potential as antivascular agents in cancer treatment (Ty et al., 2008).

Chemical Synthesis and Catalysis

  • Catalysis and Synthesis : Indole derivatives including trimethoxy variants are used in various synthesis processes, such as oxa-Pictet-Spengler cyclization and dimerization reactions, highlighting their importance in organic chemistry (Zhang et al., 2005).

  • Palladium-Catalyzed Reactions : These compounds are integral to palladium-catalyzed reactions, a key method in organic synthesis for creating complex molecules, demonstrating their versatility in chemical synthesis (Cacchi & Fabrizi, 2005).

properties

IUPAC Name

4,5,6-trimethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-13-9-6-8-7(4-5-12-8)10(14-2)11(9)15-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWFSPKNRALFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CNC2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534681
Record name 4,5,6-Trimethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6-Trimethoxy-1H-indole

CAS RN

30448-04-5
Record name 4,5,6-Trimethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MJ Lai, JY Chang, HY Lee, CC Kuo, MH Lin… - European journal of …, 2011 - Elsevier
A novel series of the biheterocycles-based compounds with core structure distinguished from combretastatin A-4 (1) and colchicine (5) have been synthesized and evaluated as potent …
Number of citations: 40 www.sciencedirect.com
C Xu, J Xu - The Journal of Organic Chemistry, 2018 - ACS Publications
A convenient synthetic method to indoles from anilines and cyanoepoxides was developed under the catalysis of BF 3 ·OEt 2 or AlCl 3 in alcohols. The reaction involves a tandem …
Number of citations: 22 pubs.acs.org
QK Shen, H Deng, SB Wang, YS Tian… - European Journal of …, 2019 - Elsevier
A series of novel oridonin derivatives bearing various substituents on the 14-OH position were designed and synthesised. Their antitumour activity was evaluated in vitro against three …
Number of citations: 43 www.sciencedirect.com
G Satish, A Polu, T Ramar… - The Journal of Organic …, 2015 - ACS Publications
Molecular iodine-promoted efficient construction of isatins from 2′-aminophenylacetylenes, 2′-aminostyrenes, and 2′-amino-β-ketoesters is developed via oxidative amidation of sp, …
Number of citations: 65 pubs.acs.org
ZS Quan - 2019 - academia.edu
A series of novel oridonin derivatives bearing various substituents on the 14-OH position were designed and synthesised. Their antitumour activity was evaluated in vitro against three …
Number of citations: 0 www.academia.edu
A Ilangovan, G Satish - The Journal of Organic Chemistry, 2014 - ACS Publications
Synthesis of isatin and iodoisatin from 2′-aminoacetophenone was achieved via oxidative amido cyclization of the sp 3 C–H bond using I 2 –TBHP as the catalytic system. The reaction …
Number of citations: 81 pubs.acs.org

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